Chemical structure and properties of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
Chemical structure and properties of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
[1]
Executive Summary
1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a specialized heterocyclic building block pivotal in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Distinguished by its 2,6-difluorobenzyl protecting group, this scaffold offers unique steric shielding and metabolic stability compared to its non-fluorinated or mono-fluorinated analogues. It serves as a critical precursor for 4-aminopyrazole derivatives, a privileged motif in kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and next-generation fungicides.
This guide provides a rigorous technical analysis of its chemical structure, synthesis protocols, physicochemical properties, and reactivity profile, designed for researchers in medicinal and process chemistry.
Part 1: Chemical Identity & Structural Analysis[1]
The compound features a 4-nitropyrazole core N-alkylated with a 2,6-difluorobenzyl group.[1] The specific 2,6-substitution pattern on the benzyl ring creates a "steric tunnel" effect, protecting the benzylic position from oxidative metabolism (e.g., by CYP450 enzymes) while influencing the conformation of the benzyl group relative to the pyrazole ring.
| Property | Data / Description |
| IUPAC Name | 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole |
| Common Name | 1-(2,6-Difluorobenzyl)-4-nitropyrazole |
| Molecular Formula | C₁₀H₇F₂N₃O₂ |
| Molecular Weight | 239.18 g/mol |
| CAS Number | Not widely indexed; Analog (2,4-isomer): 1240570-25-5 |
| Physical State | Crystalline Solid (Pale yellow to off-white) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Electronic Features | Nitro group ( |
Structural Significance[1][3]
-
2,6-Difluoro Motif: The fluorine atoms at the 2 and 6 positions of the benzyl ring provide significant lipophilicity enhancement and metabolic blocking . The C-F bond is bio-isosteric to C-H but resistant to metabolic oxidation.
-
Nitro Group: Acts as a latent amino group. Its strong electron-withdrawing nature (
) makes the pyrazole ring electron-deficient, stabilizing the molecule during N-alkylation steps.[1]
Part 2: Synthesis & Manufacturing[1][3]
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is typically achieved via a convergent N-alkylation strategy.[1] This process must be controlled to ensure high regioselectivity (N1 vs. N2), although the symmetry of 4-nitropyrazole simplifies this compared to asymmetric pyrazoles.
Protocol: Regioselective N-Alkylation[1]
Reagents: 4-Nitro-1H-pyrazole, 2,6-Difluorobenzyl chloride (or bromide), Base (K₂CO₃ or Cs₂CO₃).[1] Solvent: DMF or Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (5-10 volumes). Add Potassium Carbonate (K₂CO₃, 1.5 equiv) or Cesium Carbonate (Cs₂CO₃, 1.2 equiv). Stir at room temperature for 30 minutes to generate the pyrazolate anion.
-
Alkylation: Dropwise add 2,6-Difluorobenzyl chloride (1.1 equiv) to the mixture. The reaction is exothermic; maintain temperature
. -
Heating: Heat the mixture to 60–80°C and monitor by TLC/HPLC. Reaction typically completes within 2–4 hours.
-
Workup: Quench the reaction mixture into ice-water (10 volumes). The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with water and hexanes. Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane if necessary to remove traces of O-alkylated byproducts (rare) or unreacted starting material.
Critical Process Parameter (CPP):
-
Base Selection: Cs₂CO₃ often provides faster kinetics due to the "cesium effect" (higher solubility and looser ion pairing in DMF).
-
Temperature Control: Excessive heat (>100°C) can lead to degradation or multiple alkylations if impurities are present.
Part 3: Reactivity Profile & Functionalization[1]
The primary utility of this compound lies in its transformation into the 4-amino derivative. The nitro group is a "mask" for the amine, which is the actual nucleophile used in drug discovery scaffolds (e.g., amide coupling, urea formation).
Key Transformation: Nitro Reduction
The reduction of the nitro group to the amine (1-[(2,6-Difluorophenyl)methyl]-4-amino-1H-pyrazole) is the gateway step.[1]
Method A: Iron-Mediated Reduction (Bechamp Conditions) [1]
-
Reagents: Fe powder (5 equiv), NH₄Cl (catalytic), Ethanol/Water (3:1).
-
Conditions: Reflux (70-80°C) for 2-4 hours.
-
Advantage: Chemoselective; tolerates halogens (F, Cl) on the benzyl ring without dehalogenation.
-
Mechanism: Single electron transfer (SET) mechanism.
Method B: Catalytic Hydrogenation
-
Reagents: H₂ (1 atm or balloon), 10% Pd/C (5-10 wt%).
-
Risk: Potential for hydrogenolysis of the benzylic C-N bond or defluorination (less likely with F, but possible under high pressure/temperature). Method A is preferred for process safety and selectivity.
Visualizing the Reaction Pathway[2]
Figure 1: Synthesis and downstream application pathway of the 1-[(2,6-difluorobenzyl)]-4-nitropyrazole scaffold.
Part 4: Applications in Drug Discovery[1][3]
The 1-benzyl-4-aminopyrazole core is a bio-isostere of aniline and is widely used to construct "hinge-binding" motifs in kinase inhibitors.[1]
Kinase Inhibition
The pyrazole nitrogen (N2) can act as a hydrogen bond acceptor, while the exocyclic amine (from nitro reduction) acts as a donor. This mimics the adenine ring of ATP.
-
Role of 2,6-Difluoro: The 2,6-difluoro substitution restricts the rotation of the benzyl ring, locking the molecule into a bioactive conformation that fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases).
sGC Stimulators
Analogs of Riociguat and Vericiguat often utilize fluorinated benzyl-pyrazoles.[1] The 2,6-difluoro pattern provides superior metabolic stability compared to the 2-fluoro analogs found in earlier generations, reducing clearance rates.
Agrochemicals (Fungicides)
Pyrazole-carboxamides (e.g., SDHI fungicides) often employ steric bulk on the pyrazole N1 position to ensure specificity for fungal succinate dehydrogenase enzymes.
Part 5: Safety & Handling
-
Hazards: As a nitro compound, it may possess explosive potential if heated under confinement, though the pyrazole ring provides some stability. Treat as a potential energetic material until DSC (Differential Scanning Calorimetry) data confirms otherwise.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended) protected from light.
-
Waste: Dispose of as hazardous organic waste (halogenated/nitrogenous).
References
-
PubChem. "1-(Difluoromethyl)-4-nitro-1H-pyrazole Compound Summary."[1] National Library of Medicine. [Link](Note: Analogous structure reference for property estimation).
-
Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[4][5][6][7][8] Synth. 2008, 85, 179.[4] [Link]
-
Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org.[7] Chem. 2008.[4][9] [Link]
-
ResearchGate. "Reduction of nitro group to amine group."[3] Discussion on Fe/NH4Cl methodologies. [Link]
Sources
- 1. 1789048-54-9|3-(Difluoromethyl)-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. epj-conferences.org [epj-conferences.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
